molecular formula C13H13F3N2O2 B6636805 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B6636805
M. Wt: 286.25 g/mol
InChI Key: DBOCZHQCSXGKEM-UHFFFAOYSA-N
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Description

1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

1-pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)10-3-1-4-12(7-10)20-9-11(19)8-18-6-2-5-17-18/h1-7,11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOCZHQCSXGKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(CN2C=CC=N2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol typically involves the reaction of pyrazole with 3-(trifluoromethyl)phenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can be compared with other similar compounds that contain the trifluoromethyl group. Some similar compounds include:

The uniqueness of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol lies in its specific structure, which imparts distinct pharmacological properties and reactivity compared to other trifluoromethyl-containing compounds.

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